![molecular formula C12H22O4S B14431657 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate CAS No. 81741-87-9](/img/structure/B14431657.png)
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom, joined to an alkyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Different esters or amides
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
Uniqueness
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other esters. This sulfur atom can participate in various biochemical reactions, making the compound valuable in medicinal chemistry and biological research .
Eigenschaften
81741-87-9 | |
Molekularformel |
C12H22O4S |
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylhexanoate |
InChI |
InChI=1S/C12H22O4S/c1-4-6-7-10(12(14)16-5-2)17-9-8-11(13)15-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
HOSXURBQYQIASC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OCC)SCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.